2-Chloro-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-one hydrochloride
Description
2-Chloro-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-one hydrochloride (molecular formula: C₁₃H₁₄ClF₃N₂O, molecular weight: 306.72 g/mol) is a piperazine derivative featuring a 3-(trifluoromethyl)phenyl substituent on the piperazine ring and a chloroacetyl group at the 1-position . The hydrochloride salt form enhances its solubility and stability. This compound is a key intermediate in the synthesis of Flibanserin hydrochloride, a 5-HT₁A receptor agonist and 5-HT₂A receptor antagonist approved for treating hypoactive sexual desire disorder (HSDD) . Its structural uniqueness lies in the trifluoromethyl group, which imparts high lipophilicity and metabolic stability, critical for central nervous system (CNS) penetration .
Properties
IUPAC Name |
2-chloro-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF3N2O.ClH/c14-9-12(20)19-6-4-18(5-7-19)11-3-1-2-10(8-11)13(15,16)17;/h1-3,8H,4-7,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWKWQMLQQSHAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CCl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-one hydrochloride, known for its potential in medicinal chemistry, exhibits significant biological activity attributed to its unique molecular structure. This compound is characterized by a chloroethanone moiety and a trifluoromethyl-substituted phenyl group, which enhance its lipophilicity and receptor binding capabilities. Understanding its biological activity is crucial for its application in pharmacology, particularly in the development of antipsychotic and antidepressant agents.
Synthesis and Structural Characteristics
The synthesis of this compound generally involves the reaction of 1-(3-(trifluoromethyl)phenyl)piperazine with 2-chloroacetyl chloride, typically facilitated by a base like triethylamine to neutralize the byproducts formed during the reaction. The process can be optimized using continuous flow reactors in industrial settings to enhance safety and efficiency.
The biological activity of this compound is primarily mediated through interactions with neurotransmitter receptors. The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, allowing it to modulate receptor activity within the central nervous system. Specifically, it has been noted to interact with serotonin and dopamine receptors, which are critical in regulating mood and behavior.
Pharmacological Applications
Research indicates that this compound serves as a building block for various pharmacologically active substances. Its applications include:
- Antipsychotic Agents : The compound's ability to modulate neurotransmitter systems positions it as a candidate for developing antipsychotic medications.
- Antidepressant Properties : Preliminary studies suggest potential antidepressant effects, warranting further investigation into its efficacy and safety profiles .
Case Studies and Experimental Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- A study on similar piperazine derivatives demonstrated significant receptor binding affinity, which correlates with the observed pharmacological effects in vivo. For instance, compounds with similar structures exhibited IC50 values in the low micromolar range against various neurotransmitter receptors .
| Compound | IC50 (µM) | Target Receptor |
|---|---|---|
| Compound A | 0.5 | Serotonin 5-HT2A |
| Compound B | 0.8 | Dopamine D2 |
| 2-Chloro... | TBD | TBD |
Toxicity and Safety Profile
While exploring its biological activity, attention must also be given to the compound's toxicity. Studies have indicated potential cardiotoxicity linked to hERG ion channel inhibition, which could limit its clinical applicability . Safety assessments are crucial for evaluating the therapeutic window of this compound.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Trifluoromethyl (CF₃) vs. Chlorine (Cl) :
- The target compound’s CF₃ group increases lipophilicity (logP ~2.8) compared to the 3-chlorophenyl analogue (logP ~2.2), enhancing blood-brain barrier penetration .
- The electron-withdrawing CF₃ group stabilizes the aromatic ring, improving metabolic resistance compared to electron-donating groups like methoxy .
Chloroacetyl vs. Urea Linkage: Chloroacetyl derivatives (e.g., target compound) exhibit higher reactivity in nucleophilic substitution reactions, facilitating further derivatization .
Pharmacological Activity
Physicochemical Properties
- Solubility : The hydrochloride salt form improves aqueous solubility (>10 mg/mL) compared to neutral analogues like CID 50988459 (thiophene derivative), which lacks salt formation .
- Stability : The CF₃ group in the target compound reduces oxidative metabolism, extending half-life versus 3-chlorophenyl analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
